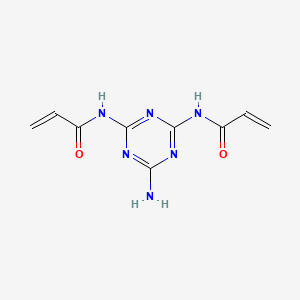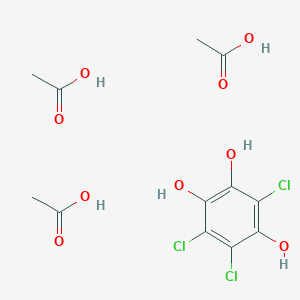
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is a chemical compound that combines the properties of acetic acid and a trichlorinated benzene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by the introduction of hydroxyl groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product. For instance, the chlorination process may involve the use of chlorine gas in the presence of a catalyst such as iron(III) chloride, followed by hydrolysis to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydrolysis processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques such as distillation and crystallization is also common to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid or nitric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated or fully hydrogenated derivatives.
Applications De Recherche Scientifique
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which acetic acid;3,5,6-trichlorobenzene-1,2,4-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and chlorine groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,6-Trichlorobenzene-1,2,4-triol: Lacks the acetic acid moiety but shares similar chlorination and hydroxylation patterns.
Acetic acid;2,4,6-trichlorophenol: Similar structure but with different positions of chlorine atoms and hydroxyl groups.
Uniqueness
Acetic acid;3,5,6-trichlorobenzene-1,2,4-triol is unique due to the specific arrangement of chlorine and hydroxyl groups on the benzene ring, combined with the presence of an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
188729-33-1 |
|---|---|
Formule moléculaire |
C12H15Cl3O9 |
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
acetic acid;3,5,6-trichlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H3Cl3O3.3C2H4O2/c7-1-2(8)5(11)6(12)3(9)4(1)10;3*1-2(3)4/h10-12H;3*1H3,(H,3,4) |
Clé InChI |
FQTMYAGUBVUFBC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


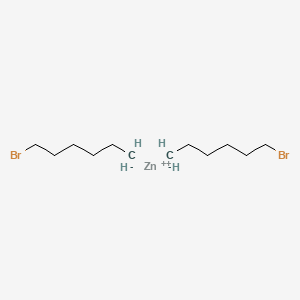
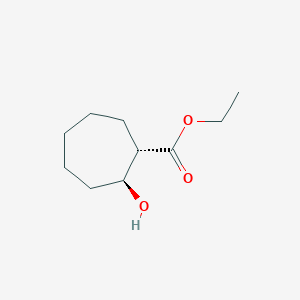
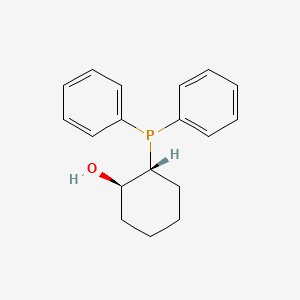
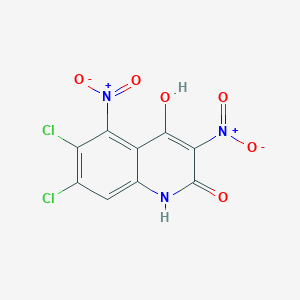

![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
